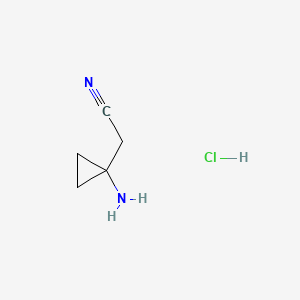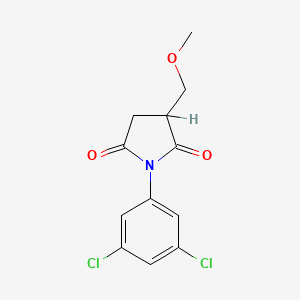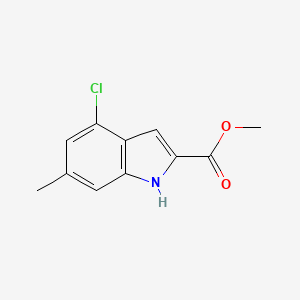
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (BCDFCA) is an important organic compound that has been studied extensively due to its potential applications in various scientific fields. It has been used in various scientific experiments and its properties have been studied in detail.
Aplicaciones Científicas De Investigación
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyesters, and in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various polymeric materials, such as polycarbonates and polyamides. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in the synthesis of various catalysts, such as transition metal complexes, and in the synthesis of various polymersization initiators.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that it works by forming a complex with a metal ion, such as copper or zinc, which then reacts with a substrate to form a new organic compound. This process is known as a catalytic reaction.
Biochemical and Physiological Effects
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to reduce the activity of certain proteins, such as cyclooxygenase-2. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several advantages and limitations for use in lab experiments. One of the main advantages is its high solubility, which makes it easy to use in a variety of experiments. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively stable and has low toxicity, making it safe to use in laboratory settings. On the other hand, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. One potential direction is the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid in the synthesis of new organic compounds. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new catalysts, polymeric materials, and pharmaceuticals. Finally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new polymeric materials for use in medical applications.
Métodos De Síntesis
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of bromine and chlorine with a benzofuran derivative. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide, and the resulting product is a highly soluble form of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Other methods of synthesis include the reaction of bromine and chlorine with a benzofuran derivative in an organic solvent such as dichloromethane, or the reaction of bromine and chlorine with a benzofuran derivative in a polar aprotic solvent such as dimethyl sulfoxide.
Propiedades
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)




![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)
![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)